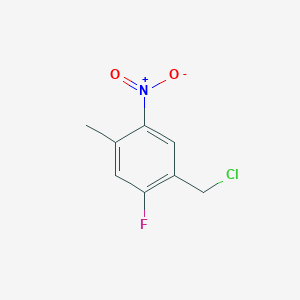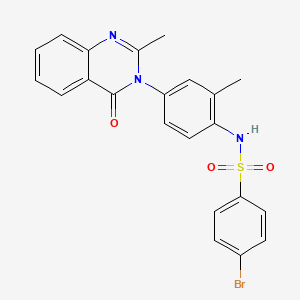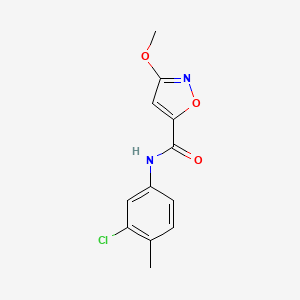
1-(クロロメチル)-2-フルオロ-4-メチル-5-ニトロベンゼン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene is an aromatic compound with a complex structure that includes a chloromethyl group, a fluorine atom, a methyl group, and a nitro group attached to a benzene ring
科学的研究の応用
1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the development of novel materials with unique properties, such as polymers or coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of 2-fluoro-4-methylbenzene to introduce the nitro group, followed by chloromethylation to add the chloromethyl group. The reaction conditions for these steps often require the use of strong acids, such as sulfuric acid, and catalysts like zinc chloride to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound.
化学反応の分析
Types of Reactions
1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon with hydrogen gas.
Oxidation: Potassium permanganate in an aqueous solution.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-(Chloromethyl)-2-fluoro-4-methyl-5-aminobenzene.
Oxidation: Formation of 1-(Chloromethyl)-2-fluoro-4-carboxy-5-nitrobenzene.
作用機序
The mechanism of action of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism may involve binding to specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups allows it to participate in diverse chemical reactions, making it a versatile compound in research.
類似化合物との比較
1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-2-fluoro-4-methylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-(Chloromethyl)-2-fluoro-5-nitrobenzene: Lacks the methyl group, which can affect its steric properties and reactivity.
1-(Chloromethyl)-4-methyl-5-nitrobenzene: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (methyl) groups in 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene makes it unique and versatile for various applications.
特性
IUPAC Name |
1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-5-2-7(10)6(4-9)3-8(5)11(12)13/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTCIUGHRKIPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])CCl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butylN-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate,cis](/img/structure/B2495664.png)
![METHYL 6,7-DIMETHOXY-4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE](/img/structure/B2495665.png)





![(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2495673.png)


![N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2495677.png)
![2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2495683.png)
![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2495684.png)
![Tert-butyl 9-imino-9-oxo-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2495687.png)
